2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of 342.4 g/mol. It features a pyrazole ring substituted with a methyl group and a morpholine-4-carbonyl moiety, as well as an acetamide group linked to a para-tolyl group. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide typically involves several steps, including:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide can be represented using various notations:
CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)SC
NHNHHPAEYLHVKG-UHFFFAOYSA-N
The compound consists of multiple functional groups, including:
The chemical reactivity of 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide can be explored through various reactions:
These reactions highlight the compound's versatility for further chemical modifications.
Further research is needed to elucidate these mechanisms in detail.
The physical and chemical properties of 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide include:
These properties are crucial for understanding the compound's behavior in various environments and its potential applications .
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide has several scientific applications, particularly in medicinal chemistry:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9